Target Binding Affinity and Selectivity: CAY10526 vs Ramatroban and DP1/TP Receptors
CAY10526 (TM30089) demonstrates exceptional selectivity for CRTH2 over related prostaglandin receptors compared to the reference dual antagonist ramatroban [1]. While ramatroban exhibits dual activity at both TP and CRTH2 receptors, CAY10526 shows minimal binding to TP (Ki >10,000 nM) and DP1 (Ki = 1,200 nM), representing over 16,000-fold and 2,000-fold selectivity over CRTH2 (Ki = 0.6 nM), respectively [1]. This contrasts with clinical-stage CRTH2 antagonists such as fevipiprant, which also demonstrate high selectivity but with different binding kinetics and dissociation profiles [2].
| Evidence Dimension | Receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | CRTH2: Ki = 0.6 nM; DP1: Ki = 1,200 nM; TP: Ki >10,000 nM |
| Comparator Or Baseline | Ramatroban: dual TP/CRTH2 antagonist; Fevipiprant: selective CRTH2 antagonist (clinical-stage) |
| Quantified Difference | Selectivity ratio CRTH2/TP >16,667-fold; CRTH2/DP1 = 2,000-fold |
| Conditions | Recombinant human CRTH2, DP1, and TP receptors expressed in HEK293 cells; radioligand binding assays using [3H]PGD2 for CRTH2/DP1 and [3H]SQ29548 for TP |
Why This Matters
This selectivity profile ensures that experimental outcomes can be confidently attributed to CRTH2 antagonism without confounding TP or DP1 receptor-mediated effects, which is critical for mechanistic studies in allergic inflammation, asthma, and atopic dermatitis.
- [1] Mathiesen JM, Christopoulos A, Ulven T, Royer JF, Campillo M, Heinemann A, Pardo L, Kostenis E. On the mechanism of interaction of potent surmountable and insurmountable antagonists with the prostaglandin D2 receptor CRTH2. Mol Pharmacol. 2006 Apr;69(4):1441-53. doi: 10.1124/mol.105.017681 View Source
- [2] Kupczyk M, Kuna P. Targeting the PGD2/CRTH2/DP1 signaling pathway in asthma and allergic disease: current status and future perspectives. Drugs. 2019;79(11):1217-1231. View Source
